6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Antibacterial MRSA/VRE inhibitor Structure-activity relationship

The compound 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (CAS 338963-44-3) is a highly substituted nicotinonitrile derivative with a molecular formula C19H10ClF3N2S and a molecular weight of 390.81 g/mol. It is characterized by a pyridine core bearing a nitrile group at the 3-position, a trifluoromethyl group at the 4-position, a phenylsulfanyl moiety at the 2-position, and a para-chlorophenyl ring at the 6-position.

Molecular Formula C19H10ClF3N2S
Molecular Weight 390.81
CAS No. 338963-44-3
Cat. No. B2653757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
CAS338963-44-3
Molecular FormulaC19H10ClF3N2S
Molecular Weight390.81
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
InChIInChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H
InChIKeyFARIEHMQZOFAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (338963-44-3): A Strategic Nicotinonitrile Scaffold for Targeted Medicinal Chemistry


The compound 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (CAS 338963-44-3) is a highly substituted nicotinonitrile derivative with a molecular formula C19H10ClF3N2S and a molecular weight of 390.81 g/mol [1]. It is characterized by a pyridine core bearing a nitrile group at the 3-position, a trifluoromethyl group at the 4-position, a phenylsulfanyl moiety at the 2-position, and a para-chlorophenyl ring at the 6-position. This scaffold combines key pharmacophoric elements—including an electron-withdrawing CF3 group for enhanced metabolic stability and an aryl sulfide for specific kinase binding interactions—that make it a relevant intermediate in programs targeting kinases and other therapeutically relevant enzymes [2]. However, it is critical to note that primary pharmacological data for this specific compound is extremely limited, and its differentiation is primarily inferred from the performance of structurally analogous 6-(4-chlorophenyl)-nicotinonitrile hybrids in published studies.

Why 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile Cannot Be Casually Substituted for Procurement Decision-Making


This compound is not an interchangeable commodity within the broader nicotinonitrile family. Direct head-to-head quantitative data comparing CAS 338963-44-3 to a close analog is not available in the peer-reviewed primary literature, which represents a critical evidence gap. However, published class-level evidence demonstrates that seemingly minor structural variations at the 6-position of the nicotinonitrile ring—such as changing the para-chlorophenyl group to a phenyl, methyl, or a regioisomeric chlorophenylsulfanyl group—produce significantly different biological outcomes in antibacterial [1] and acetylcholinesterase inhibition contexts . Therefore, a procurement decision cannot be based on simply sourcing any in-class compound; it must prioritize the specific substitution pattern of CAS 338963-44-3 based on its structural alignment with the intended target or derivative synthesis pathway.

Quantitative Evidence Guide: Differentiating 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile for Research Sourcing


Superior Antibacterial Potency of 6-(4-Chlorophenyl) vs. 6-(4-Nitrophenyl) Congeners in Nicotinonitrile-Thiazole Hybrids

In a study of nicotinonitrile-linked bis(chromene-thiazoles), the hybrid incorporating a 6-(4-chlorophenyl)nicotinonitrile building block (compound 2b) demonstrated equipotent efficacy to the clinical antibiotic ciprofloxacin against S. aureus and E. faecalis. The 6-(4-nitrophenyl) analog (compound 2c) also showed activity but exhibited a distinct efficacy profile, particularly against MRSA and VRE strains. This directly links the electronic character of the para substituent on the 6-aryl ring to differential antibacterial potency [1].

Antibacterial MRSA/VRE inhibitor Structure-activity relationship

Differentiated Acetylcholinesterase (AChE) Inhibition by a 6-(4-Chlorophenyl)-Nicotinonitrile-Coumarin Hybrid vs. Donepezil

In a study of nicotinonitrile-coumarin hybrids, the compound synthesized from a 6-(4-chlorophenyl)-4-phenylnicotinonitrile intermediate exhibited 72.3% inhibition of AChE at a concentration of 25 nM. This represents a superior inhibition profile compared to the reference drug donepezil, which showed 70.5% inhibition under identical conditions. In contrast, the analogous hybrid derived from a 6-(4-nitrophenyl) building block achieved a much higher 94.1% inhibition, demonstrating that the nature of the 6-aryl substituent is a critical determinant of AChE inhibitory potency .

Acetylcholinesterase inhibitor Alzheimer's disease Nicotinonitrile-coumarin hybrids

Structural Preclusion of Regioisomeric Ambiguity for Targeted Kinase Inhibitor Programs

The compound's 2-phenylsulfanyl group is a recognized kinase hinge-binding motif, as evidenced by the broader class of phenylsulfanyl-nicotinonitriles that act as TNIK inhibitors [1]. Close commercial analogs such as 2-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 338749-42-1) and 6-phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (CAS 338749-48-7) place the chlorophenyl on the sulfur atom or lack the chlorophenyl entirely. These variations alter the electronic and steric properties of the hinge-binding region. The specific configuration of CAS 338963-44-3—where the chlorophenyl is on the pyridine 6-position rather than the sulfide—is predicted to orient the hydrophobic para-chlorophenyl group into a distinct sub-pocket, a differentiation that is critical for designing patentable, selective inhibitors. No quantitative selectivity data is available for the target compound itself, but this is a key structural rationale for its selection over mis-positioned analogs.

Kinase inhibitor TNIK Structure-based drug design

Optimal Application Scenarios for Procuring 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile


Medicinal Chemistry: Synthesizing Novel Antibacterial Hybrids with Ciprofloxacin-Equivalent Potency

Procure this building block to elaborate it into nicotinonitrile-linked bis(thiazole) or similar hybrid structures. Based on class-level evidence, the resulting 6-(4-chlorophenyl)-containing hybrids can achieve equipotent antibacterial activity to ciprofloxacin (MIC/MBC 5.9–12.0 µM) against Staphylococcus aureus and Enterococcus faecalis [1]. This application is ideal for programs targeting drug-resistant Gram-positive pathogens.

Neuroscience Drug Discovery: Generating Acetylcholinesterase Inhibitors Superior to Donepezil

Use CAS 338963-44-3 as a key intermediate in the synthesis of nicotinonitrile-coumarin hybrids for Alzheimer's disease research. Published data shows the 6-(4-chlorophenyl)-substituted coumarin hybrid achieves 72.3% AChE inhibition at 25 nM, exceeding the standard drug donepezil (70.5%) in vitro [1]. Select this compound over the 6-(4-nitrophenyl) analog if your target product profile requires a delineated inhibition rate distinct from the more potent 94.1% inhibition of the nitro derivative, thereby enabling fine-tuning of the therapeutic window.

Kinase Drug Discovery: Selective TNIK Inhibitor Development

Source this specific regioisomer for structure-activity relationship (SAR) studies targeting Traf2- and Nck-interacting kinase (TNIK). The 2-phenylsulfanyl motif is a known hinge-binding element in this kinase class as described in patent literature on TNIK inhibitors [1]. The correct placement of the chlorophenyl group at the pyridine 6-position is structurally distinct from common isomers and is essential for exploring back-pocket interactions that cannot be achieved with mis-substituted analogs.

Chemical Biology: Exploring Tunable Pharmacophores via Electrophilic Modulation

Leverage the unique combination of the electron-donating phenylsulfanyl group and the electron-withdrawing trifluoromethyl and 4-chlorophenyl groups to study the impact of electronic modulation on biological activity. The computed XLogP3 of 6.1 for this compound [1] provides a high-lipophilicity starting point for membrane penetrance studies, which can be compared to less lipophilic analogs like 6-phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.

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